5-(3-氯丙基)-2-氟苯基硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

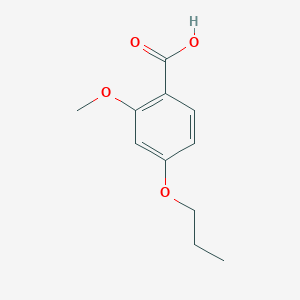

The compound "5-(3-Chloropropyl)-2-fluorophenylboronic acid" is a boronic acid derivative, which is a class of compounds known for their utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Boronic acids are also recognized for their potential in the development of pharmaceuticals due to their ability to interact with various biological targets. The presence of halogen substituents, such as chlorine and fluorine, can significantly influence the reactivity and binding characteristics of these compounds, as seen in the related research on halogenated phenylboronic acids and their derivatives .

Synthesis Analysis

The synthesis of halogenated phenylboronic acids typically involves the use of halogenated starting materials and may include steps such as halogen-lithium exchange, boronation, and protection/deprotection strategies. For instance, the synthesis of 4-((2-halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids demonstrates the incorporation of halogen and silyl groups into the boronic acid framework, showcasing the synthetic versatility of these compounds . Similarly, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid involves halogenated intermediates, highlighting the importance of halogen substituents in the synthesis of biologically active compounds .

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the boron atom bonded to two hydroxyl groups and an aromatic ring. The presence of halogen substituents can influence the electronic properties of the molecule, as seen in the study of fluoro-substituted 2-formylphenylboronic acids, where the position of the fluorine atom affects the compound's properties and tautomeric equilibria . Single-crystal X-ray diffraction studies are often employed to determine the precise molecular geometry of these compounds, as demonstrated in the characterization of silicon-containing boronic acids .

Chemical Reactions Analysis

Phenylboronic acids participate in various chemical reactions, with the Suzuki-Miyaura coupling being one of the most prominent. This reaction allows for the formation of carbon-carbon bonds between the boronic acid and an appropriate coupling partner, such as a halogenated aromatic compound. The study of silicon-containing boronic acids illustrates their potential as building blocks for the synthesis of drugs, where the boronic acid moiety is used in cross-coupling reactions to create more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as acidity and stability, are influenced by their substituents. Electron-withdrawing groups like fluorine can increase the acidity of the boronic acid, as observed in the study of 5-trifluoromethyl-2-formylphenylboronic acid . The stability of boronic acids in solution can lead to the formation of cyclic structures known as benzoxaboroles, which have been investigated for their antimicrobial activity . The interaction of boronic acids with metals and their derivatives, as seen in the study of 5-fluoroorotic acid complexes, is also of interest due to their potential biological relevance .

科学研究应用

噻吩衍生物的合成

- Suzuki 交叉偶联反应:该方法涉及 2,5-二溴-3-己基噻吩与几种芳基硼酸(包括与 5-(3-氯丙基)-2-氟苯基硼酸相似的化合物)的反应,以合成噻吩衍生物。这些衍生物由于具有溶血、生物膜抑制和抗血栓活性,在药理学中具有潜在应用 (Ikram 等人,2015 年)。

荧光猝灭研究

- 荧光猝灭机制:对苯基硼酸衍生物(如 4-氟-2-甲氧基苯基硼酸)的研究提供了对室温下荧光猝灭机制的见解,这对于理解这些化合物中的电子相互作用至关重要 (Geethanjali 等人,2015 年)。

苯并萘啶-5-酮的合成

- 微波辅助 Suzuki 交叉偶联:该方法用于快速合成阴离子成环的关键中间体,从而生产苯并萘啶-5-酮,突出了该化合物在有机合成中的用途 (Cailly 等人,2006 年)。

溴和氟苯腈的合成

- 芳基硼酸的卤代硼化:该研究展示了卤代硼化转化在从相应的芳基硼酸中合成芳基溴化物和氯化物方面的普遍性,突出了这些化合物在有机合成中的多功能性 (Szumigala 等人,2004 年)。

肿瘤学研究

- 癌细胞中的抗增殖潜力:某些苯基硼酸衍生物表现出很强的抗增殖特性,表明它们在癌症治疗中的潜力。这些化合物导致癌细胞的细胞周期停滞和凋亡,表明它们作为抗癌剂的作用 (Psurski 等人,2018 年)。

光谱学研究

- 吸附机制研究:了解苯基硼酸(包括氟苯基硼酸)的吸附机制在光谱学和表面化学中至关重要,因为它会影响纳米颗粒等表面上异构体的几何形状 (Piergies 等人,2013 年)。

安全和危害

未来方向

属性

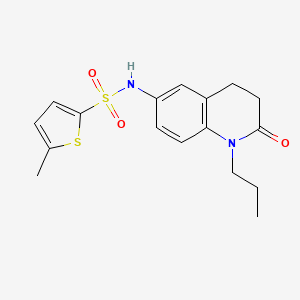

IUPAC Name |

[5-(3-chloropropyl)-2-fluorophenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClFO2/c11-5-1-2-7-3-4-9(12)8(6-7)10(13)14/h3-4,6,13-14H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJINTIGBJMCCPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CCCCl)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Chloropropyl)-2-fluorophenylboronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/no-structure.png)

![N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B3011914.png)

![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride](/img/structure/B3011920.png)

![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3011921.png)

![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3011925.png)

![N-(2-ethylphenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B3011931.png)